amine CAS No. 873578-49-5](/img/structure/B345425.png)
[(2,4-Dichlorophenyl)sulfonyl](phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(1-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their antibacterial and antifungal properties. The presence of the sulfonamide group in the structure imparts significant biological activity, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichlorophenyl)sulfonyl](phenylethyl)amine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 1-phenylethylamine. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids .
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antibacterial and antifungal agents.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its ability to inhibit certain enzymes.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of [(2,4-Dichlorophenyl)sulfonyl](phenylethyl)amine involves the inhibition of specific enzymes that are crucial for bacterial and fungal cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-N-phenethylbenzenesulfonamide: Similar in structure but with different substituents on the phenethyl group.
4-Chloro-N-(2,2-dichloro-1-phenylethylidene)benzenesulfonamide: Another sulfonamide derivative with distinct chemical properties.
Uniqueness
2,4-Dichloro-N-(1-phenylethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. The presence of both chloro groups and the phenylethyl moiety enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
873578-49-5 |
|---|---|
Fórmula molecular |
C14H13Cl2NO2S |
Peso molecular |
330.2g/mol |
Nombre IUPAC |
2,4-dichloro-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10(11-5-3-2-4-6-11)17-20(18,19)14-8-7-12(15)9-13(14)16/h2-10,17H,1H3 |
Clave InChI |
QYVLOQRVWOGRHO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


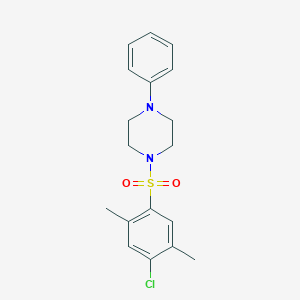
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B345347.png)


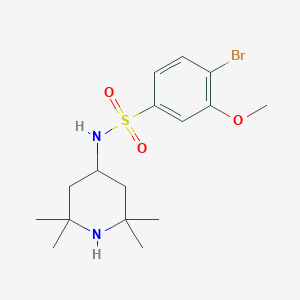
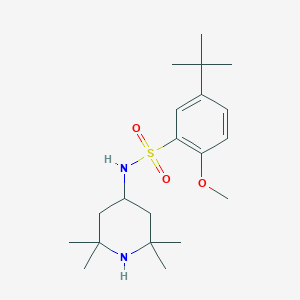
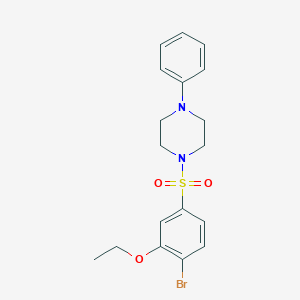
![3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B345357.png)
![1-[(4-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B345359.png)
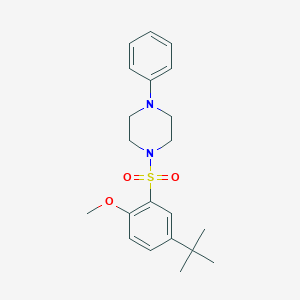

![4-Adamantanyl-1-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B345371.png)
![1-[(4-Adamantanylpiperazinyl)sulfonyl]-3,4-dichloro-2-methoxybenzene](/img/structure/B345373.png)
![(2-Adamantanyloxyethyl)[(2,5-dichlorophenyl)sulfonyl]amine](/img/structure/B345375.png)
